Methyl 3-amino-2,6-dibromo-4-methylbenzoate
Overview
Description
Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . It is characterized by the presence of amino, dibromo, and methyl ester functional groups on a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,6-dibromo-4-methylbenzoate typically involves the bromination of methyl 3-amino-4-methylbenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-dibromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Methyl 3-amino-2,6-dibromo-4-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-dibromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the dibromo groups, resulting in different reactivity and applications.
Methyl 3-amino-2,6-dichloro-4-methylbenzoate: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-amino-2,6-dibromo-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAOHYSTOURSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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